molecular formula C8H13N3 B8811496 2-Amino-4-dimethylamino-6-methylpyridine CAS No. 137440-97-2

2-Amino-4-dimethylamino-6-methylpyridine

Cat. No. B8811496
M. Wt: 151.21 g/mol
InChI Key: VYXZVYMNCWBSBV-UHFFFAOYSA-N
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Patent
US09216173B2

Procedure details

To 6-amino-4-chloro-2-picoline (500 mg, 3.51 mmol) in a vial under nitrogen was added dimethylamine (40% in water, 17.5 ml, 35.0 mmol). The reaction mixture was sealed and heated at 130° C. in a microwave for 2.5 hours. The reaction mixture was cooled, concentrated under reduced pressure, and purified by silica gel chromatography (2-10% methanol/DCM with 1% ammonium hydroxide, linear gradient) to give N4,N4,6-trimethylpyridine-2,4-diamine. MS ESI calc'd. for C8H14N3 [M+H]+ 152. found 152. 1H NMR (500 MHz, DMSO-d6) δ 6.15 (s, 2H), 6.02 (s, 1H), 5.54 (s, 1H), 2.90 (s, 6H), 2.18 (s, 3H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
17.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([CH3:8])[CH:5]=[C:4](Cl)[CH:3]=1.[CH3:10][NH:11][CH3:12]>>[CH3:10][N:11]([CH3:12])[C:4]1[CH:5]=[C:6]([CH3:8])[N:7]=[C:2]([NH2:1])[CH:3]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
NC1=CC(=CC(=N1)C)Cl
Name
Quantity
17.5 mL
Type
reactant
Smiles
CNC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was sealed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (2-10% methanol/DCM with 1% ammonium hydroxide, linear gradient)

Outcomes

Product
Name
Type
product
Smiles
CN(C1=CC(=NC(=C1)C)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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